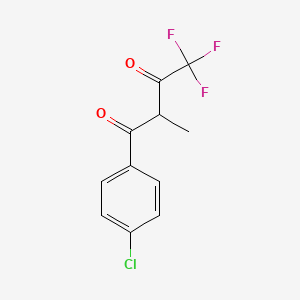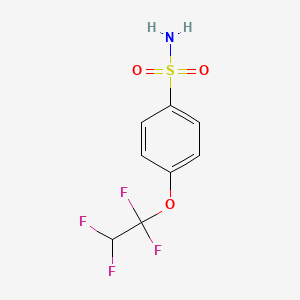
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide is a chemical compound characterized by the presence of a tetrafluoroethoxy group attached to a benzene ring, which is further substituted with a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide typically involves the reaction of 4-hydroxybenzenesulfonamide with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The tetrafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor, binding to the active site of enzymes and preventing the normal substrate from binding. This inhibition can disrupt metabolic pathways and affect cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene: This compound has a bromine atom instead of a sulfonamide group.
1-Methyl-4-(1,1,2,2-tetrafluoroethoxy)benzene: This compound features a methyl group in place of the sulfonamide group.
1-Methyl-2-(1,1,2,2-Tetrafluoroethoxy)Benzene: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
4-(1,1,2,2-Tetrafluoroethoxy)benzene-1-sulfonamide is unique due to the presence of both the tetrafluoroethoxy and sulfonamide groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H7F4NO3S |
|---|---|
Molekulargewicht |
273.21 g/mol |
IUPAC-Name |
4-(1,1,2,2-tetrafluoroethoxy)benzenesulfonamide |
InChI |
InChI=1S/C8H7F4NO3S/c9-7(10)8(11,12)16-5-1-3-6(4-2-5)17(13,14)15/h1-4,7H,(H2,13,14,15) |
InChI-Schlüssel |
BWCJQWRUHSNDDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC(C(F)F)(F)F)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


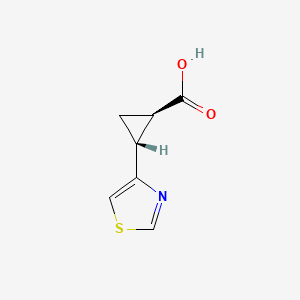

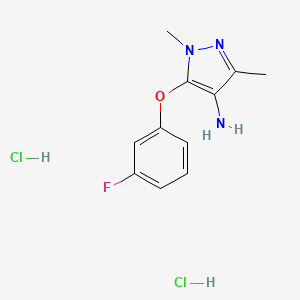
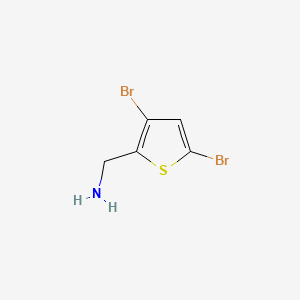
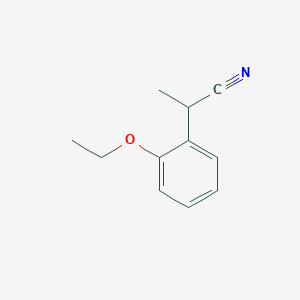
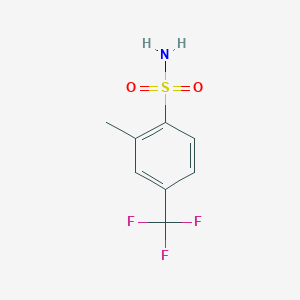
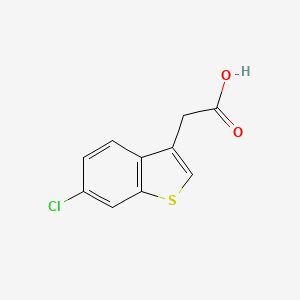
![1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid](/img/structure/B15320680.png)
![potassium6-[(tert-butoxy)carbonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2-carboxylate](/img/structure/B15320692.png)



